2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-methylsulfonylbenzoyl group and a chloro-propanone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 3-methylsulfonylbenzoyl chloride under basic conditions to form the intermediate product. This intermediate is subsequently treated with chloroacetyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A compound with similar piperazine structure but different substituents.
3-(4-Methylsulfonylphenyl)piperazine: Shares the methylsulfonylbenzoyl group but lacks the chloro-propanone moiety.
Uniqueness
2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition mechanisms .
Properties
IUPAC Name |
2-chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-11(16)14(19)17-6-8-18(9-7-17)15(20)12-4-3-5-13(10-12)23(2,21)22/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDCXQBJOOBKKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.